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2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one

PDE9A inhibitor cGMP phosphodiesterase CNS drug discovery

2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one (CAS 57121-50-3, C₇H₈N₄O, MW 164.17) is the unsubstituted parent heterocycle of the pyrazolo[3,4-d]pyrimidin-4-one class. Its N2,N5-dimethylated core mimics the purine ring system, enabling ATP-binding site recognition across kinase and phosphodiesterase targets.

Molecular Formula C7H8N4O
Molecular Weight 164.16 g/mol
CAS No. 57121-50-3
Cat. No. B12920397
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one
CAS57121-50-3
Molecular FormulaC7H8N4O
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCN1C=C2C(=N1)N=CN(C2=O)C
InChIInChI=1S/C7H8N4O/c1-10-4-8-6-5(7(10)12)3-11(2)9-6/h3-4H,1-2H3
InChIKeyNFJBWPALCHLDFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one: Core Scaffold for Purine-Mimetic Kinase and PDE Inhibitors


2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one (CAS 57121-50-3, C₇H₈N₄O, MW 164.17) is the unsubstituted parent heterocycle of the pyrazolo[3,4-d]pyrimidin-4-one class [1]. Its N2,N5-dimethylated core mimics the purine ring system, enabling ATP-binding site recognition across kinase and phosphodiesterase targets [2]. As a versatile synthetic intermediate, it provides a single entry point for divergent functionalization at C3, C6, N1, and N5 positions, generating structurally distinct inhibitor chemotypes from one common precursor [3].

Why 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one Cannot Be Replaced with Other Pyrazolopyrimidine Scaffolds


The pharmacological profile of pyrazolo[3,4-d]pyrimidin-4-one derivatives is exquisitely sensitive to both the ring fusion isomer and N-alkyl substitution pattern. Isomeric pyrazolo[1,5-a]pyrimidin-7-ones and pyrazolo[4,3-d]pyrimidin-7-ones present fundamentally different hydrogen-bonding vectors to the kinase hinge region [1]. Furthermore, the N2,N5-dimethyl substitution is essential for PDE9 binding: the cognate GMP-mimetic pharmacophore demands two methyl groups occupying the N2 and N5 positions to enforce the bidentate hydrogen-bonding geometry that confers PDE9 selectivity over other PDE isoforms [2]. Substituting either methyl with hydrogen, ethyl, or aryl groups collapses PDE9 affinity or redirects target engagement toward CDK, VEGFR, or ALDH1A families [3].

Quantitative Differentiation: 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one vs. Closest Scaffold Analogs


PDE9A Inhibition: N2,N5-Dimethyl Core Drives Low-Nanomolar Potency

Within the N-substituted pyrazolo[3,4-d]pyrimidine ketone series claimed in US9617269, the 2,5-dimethyl-substituted derivatives achieve the highest PDE9A potency. Compound WYQ-46, retaining the 2,5-dimethyl core with an additional N1-cyclopentyl and C6-(1-(4-chlorophenyl)ethyl)amino substitution, inhibits PDE9A with an IC₅₀ of 6 nM [1]. A related 2,5-dimethyl congener (WYQ-54, bearing N1-cyclohexyl and C6-(2-methoxybenzyl)amino groups) shows IC₅₀ of 39 nM [2]. By contrast, analogs in the same patent series with different N-alkyl substitution on the pyrazolo core (e.g., WYQ-4 with N1-cyclopentyl but altered C6 substitution) exhibit substantially attenuated PDE9A activity with IC₅₀ of 121 nM [3].

PDE9A inhibitor cGMP phosphodiesterase CNS drug discovery

CDK2 Inhibition: Core Scaffold Generates CDK2 Inhibitors with Sub-Micromolar Potency

The pyrazolo[3,4-d]pyrimidin-4-one scaffold, when appropriately functionalized, yields potent CDK2 inhibitors. In a 2022 study, compounds built from this scaffold achieved CDK2 IC₅₀ values of 1.71 μM (compound 1e) and 1.60 μM (compound 1j) [1]. A subsequent 2023 study demonstrated even higher potency: compound 4a inhibited CDK2 with an IC₅₀ of 0.21 μM, surpassing the reference CDK inhibitor roscovitine (IC₅₀ = 0.25 μM) [2]. In contrast, the benchmark multi-CDK inhibitor RGB-286147 (CAS 784211-09-2), a more complex trisubstituted pyrazolo[3,4-d]pyrimidin-4-one derivative, inhibits CDK2 with an IC₅₀ of 15 nM but also potently inhibits CDK1, CDK3, CDK5, CDK7, and CDK9 (IC₅₀ range 9-71 nM) , demonstrating that the core scaffold can be tuned for either broad-spectrum or selective CDK inhibition depending on the substitution pattern selected.

CDK2 inhibitor anticancer cell cycle kinase

Antifungal Potency: Pyrazolo[3,4-d]pyrimidin-4-one Derivatives Rival Commercial Fungicides

A 2021 study of 44 pyrazolo[3,4-d]pyrimidin-4-one derivatives identified compound g22 with an EC₅₀ of 1.25 mg/L against Sclerotinia sclerotiorum, comparable to the commercial fungicides boscalid (EC₅₀ = 0.96 mg/L) and fluopyram (EC₅₀ = 1.91 mg/L) [1]. In a separate study, compound 8Vc exhibited EC₅₀ values of 0.22 mg/L against Valsa mali and 0.55 mg/L against Physalospora piricola [2]. Importantly, the antifungal potency within this class varies dramatically with C6 and N5 substitution: the parent 2,5-dimethyl scaffold lacking C6 substitution serves as the core synthetic intermediate for accessing these optimized antifungal derivatives, whereas simpler N-alkyl pyrazolopyrimidine scaffolds (e.g., pyrazolo[1,5-a]pyrimidin-7-ones) lack the specific hydrogen-bonding pattern required for this antifungal target engagement [3].

antifungal agent agricultural fungicide Sclerotinia sclerotiorum

Kinase Selectivity Window: Trisubstituted Scaffold Delivers 30-Fold CDK Selectivity Over GSK-3β

The [1,3,6]-trisubstituted pyrazolo[3,4-d]pyrimidin-4-one RGB-286147 inhibits CDK1-9 with IC₅₀ values between 9-71 nM but shows substantially weaker activity against GSK-3β (IC₅₀ = 754 nM), CDK4/D1 (IC₅₀ = 839 nM), and CDK6/D3 (IC₅₀ = 282 nM), representing a 30- to 93-fold selectivity window for the targeted CDKs over these off-target kinases . Furthermore, it exhibits little to no activity against a panel of 60 other kinases. A proteome-wide yeast three-hybrid scan confirmed that the inhibitor's predominant targets are CDK1/2/3/5/7/9 and CDK-related kinases (CRKs) p42/CCRK, PCTK1/3, and PFTK1 [1]. This selectivity profile is governed by the 2,5-dimethyl core which positions the C3 and C6 substituents for optimal hinge-region hydrogen bonding with CDK-family kinases while disfavoring binding to kinases with bulkier gatekeeper residues (e.g., GSK-3β, CDK4/6) [2].

kinase selectivity CDK inhibitor off-target profiling

Procurement-Relevant Application Scenarios for 2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one


PDE9 Inhibitor Lead Discovery: Direct Derivatization to Low-Nanomolar PDE9A Inhibitors

For CNS drug discovery programs targeting phosphodiesterase 9A (PDE9A), 2,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one represents the essential core scaffold. As demonstrated in US9617269, derivatization at N1 (cyclopentyl or cyclohexyl) and C6 (substituted amino groups) of this core yields PDE9A inhibitors with IC₅₀ values as low as 6 nM [1]. The 2,5-dimethyl substitution is mechanistically required for PDE9A binding: it enforces the bidentate hydrogen-bonding geometry that mimics cGMP and discriminates against other PDE isoforms [2]. Researchers should procure this compound specifically (rather than alternative N-alkyl or N-aryl pyrazolopyrimidines) to access the PDE9A pharmacophore, as even single-atom N-substitution changes (methyl → H, ethyl) redirect target engagement away from PDE9 [3].

CDK2-Selective Anticancer Agent Development: Scaffold for ATP-Competitive Kinase Inhibitors

Medicinal chemistry teams pursuing CDK2-selective inhibitors for oncology indications should use 2,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one as the starting scaffold. Functionalization at C6 with aryl/arylmethyl groups and at N5 with halo-substituted acetamide moieties has generated CDK2 inhibitors with IC₅₀ values of 0.21 μM, surpassing the potency of the benchmark CDK inhibitor roscovitine (IC₅₀ = 0.25 μM) [1]. The same core scaffold tolerates different substitution patterns to modulate CDK selectivity: simpler C6-arylmethyl derivatives favor CDK2 selectivity (1.60-1.71 μM range), while the fully elaborated [1,3,6]-trisubstituted pattern (RGB-286147, IC₅₀ = 15 nM vs. CDK2) delivers broad-spectrum CDK inhibition across CDK1-9 [2]. Procuring the core scaffold provides maximum synthetic flexibility for selectivity tuning [3].

Agricultural Fungicide Discovery: Scaffold Yielding Boscalid-Competitive Antifungal Agents

Agrochemical R&D groups developing novel fungicides should consider 2,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one as a core intermediate. In a 2021 study, 44 derivatives of this scaffold were synthesized and screened, with the most potent analog (g22) achieving an EC₅₀ of 1.25 mg/L against Sclerotinia sclerotiorum—directly competitive with the commercial fungicide boscalid (EC₅₀ = 0.96 mg/L) and superior to fluopyram (EC₅₀ = 1.91 mg/L) [1]. A structurally distinct derivative (8Vc) reached sub-mg/L potency against Valsa mali (EC₅₀ = 0.22 mg/L) [2]. The pyrazolo[3,4-d]pyrimidin-4-one isomer is essential for this antifungal pharmacophore; isomeric pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-d]pyrimidines do not present the same hydrogen-bond donor/acceptor arrangement and have not demonstrated comparable antifungal activity [3].

Chemical Biology Tool Compound Synthesis: Tunable CDK/CRK Selectivity Profiling

For chemical biology groups requiring kinase inhibitor tool compounds with defined selectivity profiles, 2,5-dimethylpyrazolo[3,4-d]pyrimidin-4-one enables access to the well-characterized [1,3,6]-trisubstituted inhibitor class. The prototypical derivative RGB-286147 has been extensively profiled: it inhibits CDK1/B (48 nM), CDK2/E (15 nM), CDK3/E (9 nM), CDK5/p35 (10 nM), CDK7/H/MAT1 (71 nM), and CDK9 (9 nM) while displaying >30-fold selectivity over GSK-3β, CDK4, and CDK6, and minimal activity against 60 other kinases [1]. A proteome-wide yeast three-hybrid scan confirmed predominant target engagement with CDK1/2/3/5/7/9 and CRKs (p42/CCRK, PCTK1/3, PFTK1) [2]. Procuring the core scaffold allows custom derivatization to achieve desired selectivity windows without re-synthesizing the entire heterocyclic core [3].

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